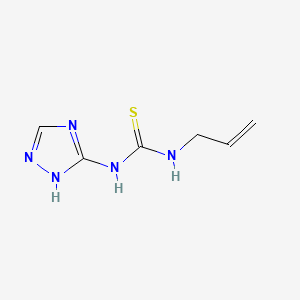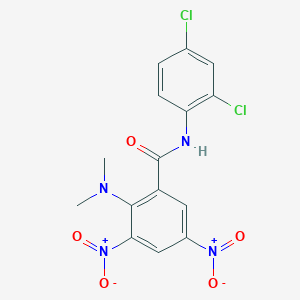
Urea, 1-allyl-2-thio-3-(2H-1,2,4-triazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of allyl isothiocyanate with 3-amino-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. In antifungal applications, the compound disrupts the cell wall synthesis of fungi, leading to cell lysis and death. This is achieved through the inhibition of key enzymes involved in the biosynthesis of essential cell wall components .
In medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby inhibiting their activity and leading to the desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea can be compared with other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad-spectrum biological activities.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat various fungal infections.
Itraconazole: Another antifungal agent with a triazole ring, known for its effectiveness against a wide range of fungal pathogens.
The uniqueness of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea lies in its specific structural features, such as the allyl group and the thiourea moiety, which contribute to its distinct chemical and biological properties. These features may enhance its antifungal activity and make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
55424-87-8 |
|---|---|
Molekularformel |
C6H9N5S |
Molekulargewicht |
183.24 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-(1H-1,2,4-triazol-5-yl)thiourea |
InChI |
InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-5-8-4-9-11-5/h2,4H,1,3H2,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
AMOJSCPRAQMBCM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NC1=NC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)
![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)
![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

